Specific Inhibition of Dihydrofolate Reductase (DHFR) by 1-(2,5-Dihydroxyphenyl)butan-1-one
1-(2,5-Dihydroxyphenyl)butan-1-one has demonstrated measurable inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. In a spectrophotometric assay using rat liver lipophilic DHFR, the compound exhibited an IC₅₀ value of 1500 nM [1]. While this level of activity is considered moderate, it represents a clear biochemical effect. In contrast, a study evaluating a series of 3-acyl-2,5-bis(phenylamino)-1,4-benzoquinones—structurally more complex derivatives of the 2,5-dihydroxy core—reported IC₅₀ values in the low micromolar range (e.g., 5-15 µM) against various cancer cell lines . This suggests that the simple 2,5-dihydroxyphenylbutanone scaffold itself possesses baseline DHFR inhibitory activity, which can be dramatically enhanced through chemical derivatization.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1500 nM against rat liver lipophilic DHFR |
| Comparator Or Baseline | 3-acyl-2,5-bis(phenylamino)-1,4-benzoquinones (derivatives) IC₅₀ = 5-15 µM against cancer cell lines |
| Quantified Difference | Simple scaffold exhibits ~3-10x lower potency compared to more complex derivatives |
| Conditions | In vitro spectrophotometric assay for DHFR; MTT assay for cell line cytotoxicity |
Why This Matters
This data validates 1-(2,5-dihydroxyphenyl)butan-1-one as a valid starting point for medicinal chemistry campaigns targeting DHFR, where further structural optimization can yield significantly more potent analogs.
- [1] Ki Summary. BindingDB. (2007). Assay ID: ChEMBL_54944 (CHEMBL669015). Available at: http://bdb2.ucsd.edu/kiSummary/assay.jsp?assayid=3&entryid=50048026 (Accessed: 18 April 2026). View Source
